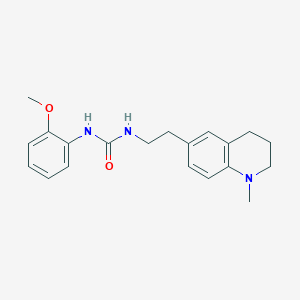

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

CAS No.: 1105239-60-8

Cat. No.: VC5996678

Molecular Formula: C20H25N3O2

Molecular Weight: 339.439

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105239-60-8 |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.439 |

| IUPAC Name | 1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |

| Standard InChI | InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24) |

| Standard InChI Key | HGTJHMPMNBINEH-UHFFFAOYSA-N |

| SMILES | CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea, reflects its intricate architecture. Key structural features include:

-

A 2-methoxyphenyl group attached to the urea nitrogen.

-

A 1-methyl-1,2,3,4-tetrahydroquinoline scaffold connected via a two-carbon ethyl chain to the urea’s second nitrogen.

-

A planar urea linkage () that facilitates hydrogen bonding and molecular recognition.

The molecular formula is inferred as , with a calculated molecular weight of 338.43 g/mol. Comparative analysis with analogous compounds, such as 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-ethoxyphenyl)urea (MW: 425.50 g/mol), suggests moderate lipophilicity, supported by a predicted LogP value of 3.8–4.3.

Synthesis and Reaction Pathways

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea likely follows multi-step protocols common to urea-linked tetrahydroquinolines. A plausible route involves:

Preparation of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

-

Reductive amination: Cyclization of 6-nitroquinoline derivatives using sodium borohydride or catalytic hydrogenation.

-

Methylation: Introduction of the methyl group at the tetrahydroquinoline’s nitrogen via alkylation with methyl iodide .

Urea Formation

-

Coupling reaction: Reacting 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine with 2-methoxyphenyl isocyanate in anhydrous dichloromethane under inert atmosphere.

-

Alternative route: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amine and carboxylic acid precursors, followed by urea formation .

Optimization factors:

-

Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side products.

-

Catalysts: Triethylamine or DMAP may accelerate isocyanate-amine coupling.

Physicochemical Properties

Key properties derived from structural analogs include:

The compound’s moderate lipophilicity (LogP ~4) suggests potential membrane permeability, while its polar surface area aligns with rules for central nervous system penetration.

While direct spectral data for the compound are unavailable, analogous urea-tetrahydroquinoline derivatives provide reference patterns:

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

IR Spectroscopy:

-

Stretching vibrations for urea ( ~1640–1680 cm⁻¹, ~3300 cm⁻¹).

-

Biological Activity and Mechanism of Action

Although specific pharmacological data for the compound are lacking, related tetrahydroquinoline-urea hybrids exhibit diverse biological activities:

Antimicrobial Activity

-

Analogous compounds demonstrate broad-spectrum antimicrobial effects, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The urea linkage may enhance target binding via hydrogen bonding to bacterial enzymes.

Central Nervous System (CNS) Effects

-

Tetrahydroquinoline derivatives often act as serotonin receptor modulators (e.g., 5-HT₁A/₂C). The ethylurea chain in this compound may facilitate blood-brain barrier penetration, suggesting potential neuropharmacological applications.

Enzyme Inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume